Methyl pentachlorostearate Methyl pentachlorostearate Methylpentachlorostearate is a pale yellow viscous liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 26638-28-8
VCID: VC3822933
InChI: InChI=1S/C19H33Cl5O2/c1-26-19(25)18(24)13-12-17(23)8-4-2-3-7-15(21)10-11-16(22)9-5-6-14-20/h15-18H,2-14H2,1H3
SMILES: COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl
Molecular Formula: C19H33Cl5O2
Molecular Weight: 470.7 g/mol

Methyl pentachlorostearate

CAS No.: 26638-28-8

Cat. No.: VC3822933

Molecular Formula: C19H33Cl5O2

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl pentachlorostearate - 26638-28-8

Specification

CAS No. 26638-28-8
Molecular Formula C19H33Cl5O2
Molecular Weight 470.7 g/mol
IUPAC Name methyl 2,5,11,14,18-pentachlorooctadecanoate
Standard InChI InChI=1S/C19H33Cl5O2/c1-26-19(25)18(24)13-12-17(23)8-4-2-3-7-15(21)10-11-16(22)9-5-6-14-20/h15-18H,2-14H2,1H3
Standard InChI Key PRZYKDRCYOLTQA-UHFFFAOYSA-N
SMILES COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl
Canonical SMILES COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Identifiers of Methyl Pentachlorostearate

PropertyValueSource
CAS Registry Number26638-28-8
Molecular FormulaC19H33Cl5O2\text{C}_{19}\text{H}_{33}\text{Cl}_{5}\text{O}_{2}
IUPAC NameMethyl 2,2,3,3,4-pentachlorooctadecanoate
EINECS Number247-864-7
ChemSpider ID17215821

Physical and Chemical Properties

Methyl pentachlorostearate exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 475.3±40.0°C at 760 mmHg . Its low water solubility (<1 mg/mL at 22°C) and high lipophilicity (logP=11.31\log P = 11.31) underscore its hydrophobic nature . The compound’s vapor pressure is negligible (0.0±1.2mmHg0.0±1.2 \, \text{mmHg} at 25°C), reducing its volatility under standard conditions .

Table 2: Thermodynamic and Physical Properties

PropertyValueMethod/Source
Density1.2±0.1 g/cm³Experimental
Boiling Point475.3±40.0°CPredicted
Flash Point136.7±26.3°CClosed-cup
Refractive Index1.487Estimated

Reactivity and Stability

As an ester, methyl pentachlorostearate undergoes characteristic reactions:

  • Hydrolysis: Slow cleavage in aqueous acidic or basic media to yield pentachlorostearic acid and methanol .

  • Oxidation: Susceptibility to strong oxidizers (e.g., peroxides, nitric acid), potentially generating chlorinated ketones or carboxylic acids .

  • Combustion: Decomposition at elevated temperatures (>136°C) releases toxic fumes including hydrogen chloride, phosgene, and carbon monoxide .

Table 3: Hazardous Decomposition Products

ConditionProducts
Thermal DegradationHCl, CO, Cl₂, phosgene
HydrolysisMethanol, pentachlorostearic acid

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying methyl pentachlorostearate. The compound’s high molecular weight and chlorine content necessitate specialized columns (e.g., Equity®-1) for effective separation . Mass spectral fragmentation patterns typically show peaks at m/z 468 (M⁺), 453 (M–CH₃), and 91 (C₇H₇⁺) .

Applications and Industrial Use

Documented applications remain limited, but potential uses include:

  • Analytical Standards: Calibration reference in GC-MS for chlorinated fatty acid analysis .

  • Chemical Intermediates: Precursor in synthesizing surfactants or plasticizers with enhanced flame-retardant properties.

Environmental and Toxicological Profile

No ecotoxicity or biodegradability data are publicly available. The compound’s persistence in aquatic systems is anticipated due to its high logP\log P and resistance to hydrolysis . Regulatory gaps highlight the need for targeted studies on bioaccumulation and chronic exposure effects.

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